molecular formula C22H17N3OS B8465973 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde

4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde

Cat. No.: B8465973
M. Wt: 371.5 g/mol
InChI Key: FPNQJSMQULEZLH-UHFFFAOYSA-N
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Description

4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

The synthesis of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and benzaldehyde derivatives. The ethylthio group is introduced via nucleophilic substitution reactions using ethylthiol as the nucleophile. The final product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases or other condensation products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as:

    4-[2-(Methylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde: This compound has a methylthio group instead of an ethylthio group, which may result in different biological activities and reactivity.

    4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]acetaldehyde: This compound has an acetaldehyde group instead of a benzaldehyde group, which can affect its chemical properties and applications.

    4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzoic acid:

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde

InChI

InChI=1S/C22H17N3OS/c1-2-27-22-23-13-18-12-19(16-6-4-3-5-7-16)20(24-21(18)25-22)17-10-8-15(14-26)9-11-17/h3-14H,2H2,1H3

InChI Key

FPNQJSMQULEZLH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-chloro-2-(methylthio)-6-phenylpyrido[2,3-d]pyrimidine (6-3) (0.80 g, 2.66 mmol) was combined with 4-formylphenylboronic acid (1.0 g, 6.64 mmol), cesium carbonate (4.30 g, 13 mmol), and bis(tri-t-butylphosphine)palladium (0.136 g, 0.266 mmol) in dioxane (10 mL) and heated in a microwave reactor at 150° C. for 60 min. The reaction mixture was diluted with water and extracted with CH2Cl2. he combined organic layer was dried, filtered and concentrated. The residue was purified by silica gel chromatography (35% EtOAc in hexane) to give 4-[2-(ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde. LRMS m/z (M+H) Calcd: 372.5, found: 372.5
Name
7-chloro-2-(methylthio)-6-phenylpyrido[2,3-d]pyrimidine
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.136 g
Type
catalyst
Reaction Step Six

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